![molecular formula C19H15N3O3S B2661027 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034568-79-9](/img/structure/B2661027.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, also known as PTEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has been shown to have several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide also protects neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and increasing the expression of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is its high potency and selectivity towards cancer cells and inflammatory cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has been shown to have minimal toxicity towards normal cells, making it a promising therapeutic agent. However, one of the limitations of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
Several future directions for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide research include the development of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide analogs with improved solubility and pharmacokinetics. Additionally, further studies are needed to investigate the potential of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide as a therapeutic agent in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, the mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide needs to be further elucidated to identify potential targets for drug development.
Synthesis Methods
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves the condensation of 2-acetylpyrazine and 3-thiophenecarboxaldehyde with 4-hydroxycoumarin in the presence of ammonium acetate as a catalyst. The resulting product is then treated with acetic anhydride to obtain N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide in high yield and purity.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-tumor activity of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide in various cancer cell lines, including breast, lung, and colon cancer. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-16-10-18(25-17-5-2-1-4-14(16)17)19(24)20-11-15(13-6-9-26-12-13)22-8-3-7-21-22/h1-10,12,15H,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWXDVTUQXCOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.